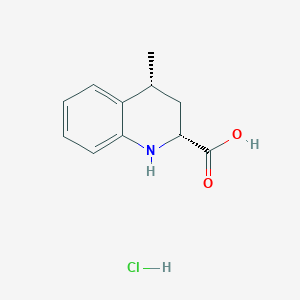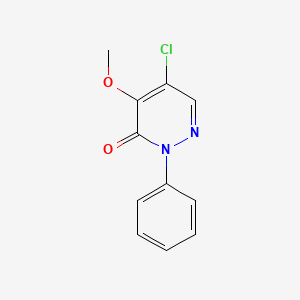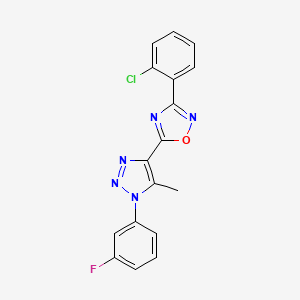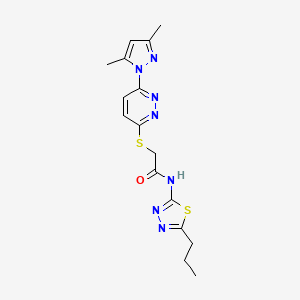
(2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of raw materials like 2-pyridinecarboxylic acid, 3-pyridinecarboxylic acid, and 4-pyridinecarboxylic acid. These are reduced to the corresponding piperidinecarboxylic acid in the presence of a palladium-carbon catalyst . Another method involves the use of acetic anhydride and acetic acid .Molecular Structure Analysis
The molecular structure of similar compounds like (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride has been reported. The molecular formula is C6H12ClNO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like (2R,4R)-4-Hydroxypiperidine-2-carboxylic acid hydrochloride have been reported. It has a molecular weight of 181.62 g/mol and is a solid at room temperature. It is soluble in water .科学的研究の応用
Neuroprotective and Antidepressant Activities
One of the significant research areas for tetrahydroisoquinolines, including compounds similar to (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid; hydrochloride, is their neuroprotective and antidepressant-like activities in animal models. These compounds have been shown to exhibit potential in treating central nervous system disorders, including neurodegenerative diseases and depression. The mechanisms proposed include monoamine oxidase (MAO) inhibition, free radical scavenging properties, and modulation of the glutamatergic system, which collectively contribute to their neuroprotective and therapeutic effects (Antkiewicz‐Michaluk et al., 2018).
Anticancer Properties
Tetrahydroisoquinoline derivatives have also been studied for their anticancer properties. The structural scaffold of these compounds is considered a "privileged structure" in medicinal chemistry due to its presence in various bioactive molecules. Research has highlighted the potential of these derivatives in drug discovery for cancer treatment. Their mechanisms of action may include interaction with cellular targets leading to antiproliferative effects, though specific studies on (2R,4R)-4-Methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid; hydrochloride are needed to confirm such activities (Singh & Shah, 2017).
Potential in Treating Infectious Diseases
The structural class of tetrahydroisoquinolines has shown promise in the development of novel therapeutics for infectious diseases, including malaria and viral infections. These compounds can be designed to target specific pathways in pathogens, offering a new avenue for drug development against resistant strains. The broad spectrum of activity against infectious diseases highlights the versatility of tetrahydroisoquinoline derivatives in medicinal chemistry and drug discovery efforts (Singh & Shah, 2017).
Safety and Hazards
特性
IUPAC Name |
(2R,4R)-4-methyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-7-6-10(11(13)14)12-9-5-3-2-4-8(7)9;/h2-5,7,10,12H,6H2,1H3,(H,13,14);1H/t7-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZBBRJEYJHHPV-YZUKSGEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=CC=CC=C12)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@@H](NC2=CC=CC=C12)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-phenyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2733636.png)
![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-methylbutyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2733637.png)

![3-[1-(2-Chloropropanoyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B2733640.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)quinoxaline-6-carboxamide](/img/structure/B2733644.png)
![methyl 4-[({[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2733645.png)
![3-(1-(3-(1H-benzo[d]imidazol-2-yl)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2733646.png)


![(3Z)-7-chloro-3-[2-(4-fluoro-2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2733652.png)
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2733653.png)
![2-(4-Chlorophenoxy)-2-methyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B2733655.png)